molecular formula C25H34N2O4S B2493620 6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide CAS No. 536698-83-6

6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide

Cat. No. B2493620
CAS RN: 536698-83-6
M. Wt: 458.62
InChI Key: IVVPFLBIOATEEX-UHFFFAOYSA-N
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Description

6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide is a compound of interest due to its structural complexity and potential for applications in various scientific fields. Its synthesis and analysis have been explored to understand its chemical and physical properties better.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For instance, practical synthesis approaches have been developed for similar isoquinoline derivatives, such as 5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol, through efficient methodologies from basic chemical precursors, showcasing the synthetic routes that could be adapted for the target compound (Shirasaka et al., 1990).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives reveals intricate arrangements of atoms and bonds. Studies involving X-ray crystallography provide insights into the crystal structures of similar compounds, which can infer the target molecule's structural characteristics (Hirano et al., 2004).

properties

IUPAC Name

6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O4S/c1-17(2)18-6-8-20(9-7-18)31-16-22-21-15-24(30-5)23(29-4)14-19(21)10-12-27(22)25(32)26-11-13-28-3/h6-9,14-15,17,22H,10-13,16H2,1-5H3,(H,26,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVPFLBIOATEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NCCOC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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